Enantiomeric Purity Benchmarking
The (R)-enantiomer (CAS 244092-76-0) is available with a certified purity of 97+% from commercial vendors, as determined by NMR, HPLC, and GC . In contrast, the (S)-enantiomer (CAS 107202-43-7) is offered at a lower typical purity of 97% . Racemic or enantiomerically undefined versions of this scaffold are unsuitable for stereospecific drug synthesis, where high enantiomeric excess is required to avoid off-target effects [1].
| Evidence Dimension | Purity (vendor-specified) |
|---|---|
| Target Compound Data | 97+% |
| Comparator Or Baseline | (S)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate: 97% |
| Quantified Difference | >0% difference (specification-driven) |
| Conditions | Vendor Certificate of Analysis; HPLC, GC, NMR methods |
Why This Matters
Higher initial purity reduces purification steps and improves yield in subsequent stereoselective reactions.
- [1] Singh, S., et al. (2009). Direct, Intermolecular, Enantioselective, Iridium-Catalyzed Allylation of Carbamates to Form Carbamate-Protected, Branched Allylic Amines. Organic Letters, 11(13), 2944–2947. View Source
